REACTION_CXSMILES
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[Cl:1][C:2]1[CH:11]=[C:10]([C:12]#[N:13])[CH:9]=[C:8]([F:14])[C:3]=1[C:4]([O:6]C)=[O:5].[I-].[Li+]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:11]=[C:10]([C:12]#[N:13])[CH:9]=[C:8]([F:14])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
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Name
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|
Quantity
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1.953 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)OC)C(=CC(=C1)C#N)F
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Name
|
|
Quantity
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2.45 g
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Type
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reactant
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Smiles
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[I-].[Li+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the resulting solid was triturated with EtOAc
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Type
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DISSOLUTION
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Details
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The solid was dissolved in water
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Type
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EXTRACTION
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Details
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The aqueous solution was extracted with EtOAc (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried with Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by silica gel chromatography [0-20% (10% formic acid in MeOH)/DCM]
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C(=CC(=C1)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.616 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |